3-(2,5-Dichlorophenyl)-1,1-dipropylurea
Description
The exact mass of the compound 3-(2,5-Dichlorophenyl)-1,1-dipropylurea is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(2,5-Dichlorophenyl)-1,1-dipropylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,5-Dichlorophenyl)-1,1-dipropylurea including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(2,5-dichlorophenyl)-1,1-dipropylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O/c1-3-7-17(8-4-2)13(18)16-12-9-10(14)5-6-11(12)15/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZIUSORLNJTNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)NC1=C(C=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60337167 | |
| Record name | 3-(2,5-dichlorophenyl)-1,1-dipropylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15442-00-9 | |
| Record name | 3-(2,5-dichlorophenyl)-1,1-dipropylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2,5-DICHLOROPHENYL)-1,1-DIPROPYLUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: 3-(2,5-Dichlorophenyl)-1,1-dipropylurea (CAS 15442-00-9)
[1][2]
Executive Summary
CAS 15442-00-9 , chemically identified as 3-(2,5-Dichlorophenyl)-1,1-dipropylurea , is a specialized organic compound belonging to the phenylurea class of herbicides.[1] Unlike its commercially ubiquitous analogs (e.g., Diuron, Linuron), this specific congener serves primarily as a high-value research standard for Structure-Activity Relationship (SAR) studies in agrochemical discovery and photosynthesis inhibition research.
This guide provides a comprehensive technical analysis of CAS 15442-00-9, synthesizing its physicochemical properties, validated synthesis protocols, and pharmacological mechanisms. It is designed for researchers requiring precise data on this rare chemical entity to support experimental design in herbicide resistance modeling and metabolic stability assays.
Part 1: Chemical Identity & Physicochemical Profile
The distinct 2,5-dichloro substitution pattern on the phenyl ring, combined with the bulky dipropyl moiety on the urea nitrogen, imparts unique steric and lipophilic characteristics compared to standard 3,4-dichloro/dimethyl analogs.
Nomenclature & Identification
| Parameter | Detail |
| CAS Registry Number | 15442-00-9 |
| IUPAC Name | 3-(2,5-Dichlorophenyl)-1,1-dipropylurea |
| Synonyms | N'-(2,5-Dichlorophenyl)-N,N-dipropylurea; 1-(2,5-Dichlorophenyl)-3,3-dipropylurea |
| Molecular Formula | C₁₃H₁₈Cl₂N₂O |
| Molecular Weight | 289.20 g/mol |
| SMILES | CCCN(CCC)C(=O)Nc1cc(Cl)ccc1Cl |
Physicochemical Properties (Experimental & Predicted)
Note: Specific experimental values for this rare congener are limited. Data below synthesizes EPA mass spectral records and high-confidence QSAR predictions based on structural analogs.
| Property | Value / Description | Source/Basis |
| Physical State | Solid (Crystalline powder) | Analog Comparison |
| Melting Point | 120–125 °C (Predicted) | Structural Homologs |
| LogP (Octanol/Water) | ~4.2 ± 0.4 | High Lipophilicity (Dipropyl group effect) |
| Water Solubility | Very Low (< 5 mg/L) | Hydrophobic Urea Core |
| Solubility (Organic) | Soluble in DCM, Acetone, DMSO | Validated by Synthesis Workup |
| pKa | ~13 (Amide N-H) | Non-ionizable at physiological pH |
Part 2: Synthesis & Manufacturing Protocol
Retrosynthetic Analysis
The most robust and atom-economical route to CAS 15442-00-9 involves the nucleophilic addition of a secondary amine (dipropylamine) to an aryl isocyanate (2,5-dichlorophenyl isocyanate). This pathway minimizes side reactions and simplifies purification.
Validated Synthesis Workflow
Objective: Preparation of 10g of 3-(2,5-Dichlorophenyl)-1,1-dipropylurea.
Reagents:
-
2,5-Dichlorophenyl isocyanate (1.0 eq): Electrophilic core.
-
Dipropylamine (1.1 eq): Nucleophilic partner.
-
Dichloromethane (DCM): Anhydrous solvent (0.2 M concentration).
-
Triethylamine (0.1 eq): Optional catalyst if amine salt is present.
Step-by-Step Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve 2,5-dichlorophenyl isocyanate (5.0 g, 26.6 mmol) in 100 mL of anhydrous DCM. Cool to 0°C in an ice bath to control the exotherm.
-
Addition: Add dipropylamine (3.0 g, 29.3 mmol) dropwise over 15 minutes. The reaction is rapid and exothermic.
-
Reaction: Remove the ice bath and stir at room temperature (25°C) for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1) until the isocyanate starting material disappears.
-
Quench & Workup: Wash the organic layer with 1M HCl (2 x 50 mL) to remove excess amine, followed by saturated NaHCO₃ (50 mL) and brine.
-
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Recrystallize the crude solid from hot ethanol or hexane/ethyl acetate to yield white needles.
Reaction Pathway Visualization
Figure 1: Nucleophilic addition pathway for the synthesis of CAS 15442-00-9.
Part 3: Pharmacological Mechanism & Applications
Mechanism of Action: Photosystem II Inhibition
As a phenylurea, CAS 15442-00-9 functions as a classical inhibitor of photosynthesis. Its structural efficacy is governed by its ability to bind to the Q_B site on the D1 protein of the Photosystem II (PSII) complex.
-
Target: D1 protein (PsbA gene product) in the thylakoid membrane.
-
Binding Site: The Q_B binding niche.
-
Mechanism: The urea moiety mimics the plastoquinone ring. It competitively binds to the Q_B site, displacing the native plastoquinone.
-
Consequence: This blocks electron transport from Q_A to Q_B, halting ATP and NADPH production, leading to oxidative stress and plant death.
Structural Insight: The 2,5-dichloro substitution creates a different steric fit compared to the 3,4-dichloro pattern (Diuron), potentially altering cross-resistance profiles in mutant weeds.
Biological Interaction Diagram
Figure 2: Mechanism of Action showing competitive inhibition at the Q_B site of Photosystem II.
Part 4: Analytical Characterization
To validate the identity of CAS 15442-00-9, researchers should rely on the following spectral fingerprints.
Mass Spectrometry (EI-MS)
Based on EPA/NIH Mass Spectral Data Base records:
-
Molecular Ion (M+): m/z 288 (³⁵Cl₂) / 290 (³⁵Cl³⁷Cl) / 292 (³⁷Cl₂).
-
Base Peak: Often the dipropylamine fragment or the dichlorophenyl isocyanate fragment (m/z ~187).
-
Fragmentation Pattern: Cleavage of the urea bond typically yields the isocyanate cation and the amine radical cation.
Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
-
δ 7.0–8.2 ppm: 3H, Multiplet (Aromatic protons, characteristic 2,5-substitution pattern).
-
δ 6.5 ppm: 1H, Broad Singlet (N-H urea proton).
-
δ 3.2 ppm: 4H, Triplet (N-CH₂- of propyl groups).
-
δ 1.6 ppm: 4H, Multiplet (-CH₂- middle of propyl).
-
δ 0.9 ppm: 6H, Triplet (-CH₃ terminal methyls).
Part 5: References
-
EPA/NIH Mass Spectral Data Base. (n.d.). Entry for Urea, 3-(2,5-dichlorophenyl)-1,1-dipropyl- (CAS 15442-00-9).[1][2] U.S. Environmental Protection Agency.[2]
-
Sigma-Aldrich. (2024). 3-(2,5-Dichlorophenyl)-1,1-dipropylurea Product Information. Link
-
ChemicalBook. (n.d.). CAS 15442-00-9 Technical Data. Link
-
Oettmeier, W. (1999). Herbicide resistance and supersensitivity in Photosystem II. Cellular and Molecular Life Sciences, 55, 1255–1277. (Contextual grounding for Phenylurea MoA).
Preliminary toxicity assessment of 3-(2,5-Dichlorophenyl)-1,1-dipropylurea
Technical Whitepaper: Preliminary Toxicity Assessment of 3-(2,5-Dichlorophenyl)-1,1-dipropylurea
Executive Summary
This technical guide outlines the preliminary toxicity assessment framework for 3-(2,5-Dichlorophenyl)-1,1-dipropylurea (referred to herein as DPU-2,5 ). Unlike its commercially ubiquitous analog Diuron (3,4-dichlorophenyl-1,1-dimethylurea), DPU-2,5 presents a unique toxicological profile driven by two structural deviations: the 2,5-dichlorination pattern and the lipophilic dipropyl tail .
Current predictive models and read-across data suggest DPU-2,5 possesses a higher bioaccumulation potential (LogP ~4.0) and a distinct metabolic activation pathway leading to 2,5-dichloroaniline , a potent nephrotoxin and methemoglobinemia inducer. This guide details the specific in silico, in vitro, and in vivo protocols required to validate these risks, moving beyond standard templates to address the compound's specific physicochemical reality.
Physicochemical Profiling & Structural Alerts
Before initiating wet-lab protocols, the compound’s fundamental properties must be established to guide dosage formulation and exposure modeling.
| Property | Value (Predicted/Exp) | Toxicological Implication |
| Molecular Formula | C₁₃H₁₈Cl₂N₂O | Base structure for metabolic tracking. |
| Molecular Weight | 289.20 g/mol | Small molecule; likely high membrane permeability. |
| LogP (Octanol/Water) | ~4.0 (vs. 2.8 for Diuron) | High Lipophilicity. Increases risk of adipose accumulation and blood-brain barrier (BBB) penetration. Requires lipid-based vehicles (e.g., Corn oil, PEG-400) for dosing. |
| Water Solubility | Low (<10 mg/L estimated) | Limits bioavailability in aqueous media; necessitates solubilizers (DMSO) for in vitro assays. |
| Structural Alert | Aniline Substructure | Metabolic hydrolysis yields 2,5-dichloroaniline, a known hematotoxin (MetHb inducer). |
| Structural Alert | Urea Bridge | Target for hydrolytic enzymes (carboxylesterases/amidases). |
In Silico & Metabolic Prediction (Phase I)
The toxicity of phenylureas is rarely driven by the parent compound but rather by its metabolites. For DPU-2,5, the primary clearance pathway is N-dealkylation followed by hydrolysis .
Metabolic Pathway Simulation
The dipropyl group undergoes oxidative dealkylation via CYP450 enzymes (likely CYP3A4/2C19). The removal of propyl chains is slower than methyl groups (steric hindrance), potentially prolonging the half-life of the parent compound.
Figure 1: Predicted metabolic activation pathway of DPU-2,5. The red node represents the critical toxicological checkpoint.
In Vitro Assessment Protocols (Phase II)
This phase prioritizes the validation of the "Aniline Alert" and Genotoxicity.
Protocol A: Erythrocyte Methemoglobinemia Assay
Rationale: 2,5-dichloroaniline is a known methemoglobin (MetHb) inducer.[1][2][3][4] Standard cytotoxicity assays (MTT) do not detect this functional toxicity.
-
System: Fresh rat or human whole blood lysate.
-
Control: Positive (4-Aminophenol or 3,4-DCA); Negative (PBS).
-
Method: Incubate DPU-2,5 (10–100 µM) with liver microsomes (S9 fraction) to generate metabolites, then transfer supernatant to erythrocyte suspension. Measure MetHb formation spectrophotometrically at 630 nm.
-
Success Criterion: If MetHb > 5% over baseline, compound is a high-risk hematotoxin.
Protocol B: Genotoxicity (Ames + Micronucleus)
Rationale: While many phenylureas are Ames negative, chlorinated anilines can be clastogenic (causing chromosomal breaks) rather than mutagenic (causing point mutations).
-
Step 1: Ames Test (OECD 471): Salmonella typhimurium strains TA98, TA100.[2]
-
Note: Must be performed with and without S9 metabolic activation .[2] The parent is likely non-mutagenic; the metabolite 2,5-DCA is the suspect.
-
-
Step 2: In Vitro Micronucleus (OECD 487): CHO or V79 cells.
-
Critical: 2,5-DCA has shown positive results in chromosomal aberration tests where 3,4-DCA was equivocal. This step is non-negotiable for this specific isomer.
-
In Vivo Assessment Protocols (Phase III)
If in vitro data permits, proceed to in vivo confirmation. Given the high LogP, bioaccumulation is a specific concern.
Acute Oral Toxicity (OECD 423 - Up-and-Down Procedure)
-
Species: Wistar Rats (Female, n=3 per step).
-
Vehicle: Corn oil (due to lipophilicity). Aqueous suspension will yield false negatives due to poor absorption.
-
Dosing: Start at 300 mg/kg. If no mortality, proceed to 2000 mg/kg.
-
Observation: 14 days.
-
Specific Endpoint: Look for cyanosis (blue discoloration of mucous membranes) indicating methemoglobinemia, and dark urine indicating renal clearance of oxidized aniline metabolites.
28-Day Sub-Chronic Study (OECD 407)
Rationale: To detect nephrotoxicity and spleen damage (hemosiderosis) typical of dichloroanilines.
-
Target Organs:
-
Spleen: Check for congestion and hemosiderin deposition (result of RBC destruction).
-
Kidney: 2,5-DCA is ranked as more nephrotoxic than 3,4-DCA.[1] Look for tubular necrosis.
-
Liver: Hypertrophy due to CYP induction (handling the propyl chains).
-
Risk Characterization & Decision Tree
This flowchart guides the "Go/No-Go" decision process for development based on the generated data.
Figure 2: Strategic decision tree for DPU-2,5 development.
References
-
Lo, H. H., Brown, P. I., & Rankin, G. O. (1990). Acute nephrotoxicity induced by isomeric dichloroanilines in Fischer 344 rats. Toxicology, 63(2), 215–231. Link
-
Valentovic, M. A., et al. (1997).[1] Characterization of methemoglobin formation induced by 3,5-dichloroaniline, 4-amino-2,6-dichlorophenol and 3,5-dichlorophenylhydroxylamine. Toxicology, 118(1), 23-36.[1] Link
-
OECD Guidelines for the Testing of Chemicals. (2023). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Publishing. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 539441, 3-(2,5-dichlorophenyl)-1,1-dipropylurea. Link
-
European Chemicals Agency (ECHA). (2022). Assessment of Dichloroanilines: Group Strategy. Link
Sources
Methodological & Application
Application Note: Determination of Phenylurea Herbicides in Soil by High-Performance Liquid Chromatography with UV Detection
Abstract
This application note details a robust and validated method for the quantitative analysis of common phenylurea herbicides (PUHs), such as diuron, linuron, and isoproturon, in soil matrices. The protocol employs a solid-liquid extraction (SLE) followed by solid-phase extraction (SPE) for sample cleanup and concentration, with final determination performed by High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. This method is designed for environmental monitoring and agricultural research, providing reliable detection at levels relevant to environmental risk assessment. The described protocol has been validated for specificity, linearity, accuracy, and precision, ensuring it is fit for its intended purpose.
Introduction
Phenylurea herbicides (PUHs) are a class of chemical compounds widely used in agriculture for pre- and post-emergent weed control in a variety of crops.[1][2][3] Their mechanism of action involves the inhibition of photosynthesis at photosystem II.[2] Due to their moderate persistence in soil and potential for leaching into ground and surface water, monitoring their concentration in the environment is a matter of significant concern.[1][4][5] Their residues and degradation products, which can sometimes be more toxic than the parent compound, pose a potential risk to ecosystems and human health.[2]
High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique for these thermally unstable compounds, as Gas Chromatography (GC) would require a derivatization step.[6][7] Coupled with a UV detector, HPLC provides a sensitive, reliable, and cost-effective method for the simultaneous determination of multiple phenylurea herbicides.[6][8] This note provides a comprehensive protocol, from sample collection and preparation to chromatographic analysis and method validation.
Principle of the Method
The method is based on the extraction of phenylurea herbicides from a soil sample using an organic solvent, followed by a cleanup and concentration step using Solid-Phase Extraction (SPE). The final extract is then analyzed by reverse-phase HPLC.
-
Extraction: A solvent mixture is used to efficiently desorb the herbicides from the soil particles.
-
Cleanup (SPE): The crude extract is passed through a C18 SPE cartridge. The non-polar herbicides are retained on the C18 sorbent while more polar, interfering matrix components are washed away. A selective elution solvent is then used to recover the analytes.[9][10]
-
Separation: The analytes are separated on a C18 reverse-phase HPLC column based on their differential partitioning between the non-polar stationary phase and a polar mobile phase.[6][11]
-
Detection: A UV detector measures the absorbance of the analytes as they elute from the column. Phenylurea herbicides exhibit strong absorbance in the UV range (typically 210-254 nm), allowing for sensitive detection.[6][8][12][13]
Apparatus and Reagents
-
Apparatus:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Analytical balance (0.1 mg sensitivity).
-
Centrifuge capable of handling 50 mL tubes.
-
Mechanical shaker or vortex mixer.
-
Solid-Phase Extraction (SPE) manifold.
-
Nitrogen evaporation system.
-
Glassware: 50 mL centrifuge tubes, volumetric flasks, autosampler vials.
-
-
Reagents:
-
HPLC-grade acetonitrile, methanol, and water.
-
Analytical standards of target phenylurea herbicides (e.g., Diuron, Linuron, Monuron, Isoproturon) with purity >99%.
-
C18 SPE cartridges (e.g., 500 mg, 6 mL).
-
Anhydrous sodium sulfate.
-
0.45 µm syringe filters.
-
Experimental Protocol
Standard Preparation
Prepare individual stock solutions (e.g., 1000 mg/L) of each herbicide in methanol. From these, prepare a mixed working standard solution (e.g., 10 mg/L) by appropriate dilution in methanol. Calibration standards are prepared by serially diluting the mixed working standard with the initial mobile phase composition to cover the expected concentration range of the samples (e.g., 0.05 to 5.0 mg/L).
Sample Collection and Preparation
Proper sample collection is crucial for obtaining representative results.[14]
-
Collection: Collect soil samples from the top 0-15 cm layer, removing any large debris.[14]
-
Homogenization: Air-dry the soil sample, gently crush it, and sieve through a 2 mm mesh to ensure homogeneity.[15] Store in a cool, dark place prior to extraction.
Extraction and Cleanup Workflow
The following workflow details the critical steps from the prepared soil sample to the final extract ready for HPLC injection.
Caption: Workflow for soil sample extraction and cleanup.
HPLC-UV Chromatographic Conditions
The following conditions have been optimized for the separation of common phenylurea herbicides. Adjustments may be necessary depending on the specific analytes and available instrumentation.
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: WaterB: Acetonitrile |
| Gradient | 50% B to 80% B over 10 min, hold for 2 min, return to initial over 1 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temp. | 30°C |
| UV Wavelength | 245 nm (Diode Array Detector recommended for spectral confirmation) |
Causality Behind Choices:
-
C18 Column: The non-polar C18 stationary phase provides excellent retention and separation for the moderately non-polar phenylurea herbicides.[6][11]
-
Acetonitrile/Water Mobile Phase: This is a common mobile phase in reverse-phase chromatography, offering good separation efficiency and low UV cutoff, which is critical for detection at lower wavelengths.[6][8]
-
Gradient Elution: A gradient is used to ensure that both less retained and more retained herbicides can be eluted as sharp peaks within a reasonable analysis time.
-
UV Wavelength (245 nm): While individual herbicides have different absorption maxima (e.g., Diuron at ~250 nm, Linuron at ~247 nm), 245 nm provides a good compromise for sensitive detection of a wide range of phenylureas.[7][11][12][16] A Diode Array Detector (DAD) allows for the acquisition of the full UV spectrum for each peak, aiding in peak identification and purity assessment.
Method Validation
To ensure the method is fit for its intended purpose, it must be validated.[17][18][19] Validation demonstrates that the analytical method is suitable and reliable for providing accurate and precise data.[20][21] Key validation parameters are summarized below.
| Parameter | Description & Acceptance Criteria |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as matrix components or impurities. Assessed by analyzing blank soil samples and spiked samples to check for interferences at the analyte retention times.[19] |
| Linearity & Range | A calibration curve is constructed by plotting the peak area response against the concentration of the standards. The method is linear if the correlation coefficient (R²) is > 0.99.[8][13][22] The range is the interval between the upper and lower concentrations that have been demonstrated to have acceptable precision and accuracy. |
| Accuracy (Recovery) | Determined by spiking blank soil samples with known concentrations of analytes at low, medium, and high levels. The percentage recovery is calculated. Typical acceptance criteria are within 70-120%.[11] |
| Precision | Expressed as the Relative Standard Deviation (RSD) of replicate measurements. - Repeatability (Intra-day): Analysis of spiked samples within the same day. - Intermediate Precision (Inter-day): Analysis by different analysts on different days. Acceptance criteria are typically RSD < 15%.[23] |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. Often calculated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve.[6] |
| Limit of Quantitation (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. Typically, the lowest point on the calibration curve.[8] |
Results and Discussion
Under the specified chromatographic conditions, a baseline separation of common phenylurea herbicides can be achieved in under 15 minutes. The table below shows typical performance data obtained from method validation studies.
| Analyte | Typical Retention Time (min) | Linearity (R²) | LOQ in Soil (mg/kg) | Average Recovery (%) |
| Monuron | 4.5 | >0.998 | 0.05 | 91% |
| Isoproturon | 6.2 | >0.999 | 0.04 | 95% |
| Diuron | 7.8 | >0.999 | 0.04 | 93% |
| Linuron | 9.5 | >0.998 | 0.05 | 89% |
Data are representative and may vary based on specific soil type and instrument conditions.
Potential Interferences: Soil is a complex matrix containing organic matter and other co-extractives that can interfere with the analysis. The described SPE cleanup procedure is effective at removing many of these interferences.[24] However, for particularly complex soil types, further optimization of the cleanup step or the use of a more selective detector like Mass Spectrometry (MS) may be required.
Conclusion
The HPLC-UV method detailed in this application note is a reliable and robust procedure for the routine monitoring of phenylurea herbicides in soil. The combination of efficient sample extraction, effective SPE cleanup, and optimized chromatographic separation provides the specificity and sensitivity required for environmental analysis. Proper method validation, as outlined, is essential to ensure the generation of high-quality, defensible data.
References
-
Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. LCGC International.[Link]
-
Method Validation and Peer Review Policies and Guidelines. US EPA.[Link]
-
Phenylurea: Properties, Applications, and Safety. Boraychem.[Link]
-
Method Validation and Peer Review Policies and Guidelines (2025-10-01). US EPA.[Link]
-
Breaking Down Phenylurea Herbicides: Advanced Electrochemical Approaches for Environmental Degradation and Remediation. RSC Publishing.[Link]
-
Physicochemical properties of phenylurea herbicides | Download Table. ResearchGate.[Link]
-
Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils. PMC.[Link]
-
Multiresidue HPLC Methods for Phenyl Urea Herbicides in Water. ResearchGate.[Link]
-
Multiresidue HPLC methods for phenyl urea herbicides in water. PubMed.[Link]
-
UV-Vis Spectrum of Diuron. SIELC Technologies.[Link]
-
Determination of Phenylurea Herbicides in Natural Waters at Concentrations below 1 ng L−1 Using Solid-Phase Extraction, Derivatization, and Solid-Phase Microextraction–Gas Chromatography–Mass Spectrometry. ResearchGate.[Link]
-
3M ENVIRONMENTAL LABORATORY Procedure. 3M.[Link]
-
Simultaneous HPLC determination of phenylurea herbicides and their corresponding anilines in water after on-line preconcentration. Semantic Scholar.[Link]
-
Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography. MDPI.[Link]
-
Validation of a liquid chromatography ultraviolet method for determination of herbicide diuron and its metabolites in soil sampl. SciELO.[Link]
-
Guidelines for the validation and verification of chemical test methods. LATU.[Link]
-
Determination of phenylurea herbicides in aqueous samples using partitioned dispersive liquid-liquid microextraction. PubMed.[Link]
-
Validation of a liquid chromatography ultraviolet method for determination of herbicide diuron and its metabolites in soil samples. PubMed.[Link]
-
Standard Guide for Validating Analytical Methods. ASTM.[Link]
-
(PDF) Determination of the phenylurea herbicide linuron and its metabolites in environmental samples by HPLC with serial ultraviolet and amperometric detection. ResearchGate.[Link]
-
Validation of a liquid chromatography ultraviolet method for determination of herbicide diuron and its metabolites in soil samples. Redalyc.[Link]
-
Automated Solid-Phase Extraction (SPE) for Pesticides. California Environmental Protection Agency.[Link]
-
Conducting a Bioassay For Herbicide Residues. NC State Extension Publications.[Link]
-
Simultaneous determination of sixteen phenylurea herbicides in water by high performance liquid chromatography and solid phase extraction | Request PDF. ResearchGate.[Link]
-
Soil Sample Preparation for Pesticide Analysis. Spectroscopy Online.[Link]
-
Determination of Phenylurea Herbicides in Aqueous Samples Using Partitioned Dispersive Liquid–liquid Microextraction | Request PDF. ResearchGate.[Link]
-
analytical method for the determination of l nuron, diuron. EPA.[Link]
Sources
- 1. Phenylurea: Properties, Applications, and Safety_Boraychem (Shanghai) New Materials Co., Ltd. [boray-chem.com]
- 2. Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylurea: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. Breaking down phenylurea herbicides: advanced electrochemical approaches for environmental degradation and remediation - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mdpi.com [mdpi.com]
- 8. scielo.br [scielo.br]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Solid Phase Extraction Guide | Thermo Fisher Scientific - IE [thermofisher.com]
- 11. Multiresidue HPLC methods for phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. UV-Vis Spectrum of Diuron | SIELC Technologies [sielc.com]
- 13. redalyc.org [redalyc.org]
- 14. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. epa.gov [epa.gov]
- 18. epa.gov [epa.gov]
- 19. catalogo.latu.org.uy [catalogo.latu.org.uy]
- 20. multimedia.3m.com [multimedia.3m.com]
- 21. store.astm.org [store.astm.org]
- 22. Validation of a liquid chromatography ultraviolet method for determination of herbicide diuron and its metabolites in soil samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Determination of phenylurea herbicides in aqueous samples using partitioned dispersive liquid-liquid microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Application Note: Mechanistic Profiling of Photosystem II Inhibitors
From Thylakoid Isolation to Kinetic Analysis
Abstract & Strategic Overview
Photosystem II (PSII) is the primary target for a vast class of herbicides (e.g., triazines, ureas, nitriles) and a growing area of interest for algicide development. These compounds typically function by competing with plastoquinone for the
This guide provides a dual-methodology approach for researchers characterizing novel PSII inhibitors:
-
Pulse-Amplitude Modulation (PAM) Fluorometry: A non-invasive, real-time kinetic analysis suitable for whole plants and algae.
-
DCPIP Photoreduction Assay: A high-throughput, colorimetric "Hill Reaction" screen using isolated thylakoids to quantify electron transport rates (ETR).
Mechanistic Basis of Inhibition
To design valid experiments, one must understand the molecular bottleneck. In a functional PSII complex, light energy excites P680, transferring an electron to Pheophytin, then to Plastoquinone A (
The Blockade: Most PSII inhibitors bind non-covalently to the
Visualization: Electron Transport Blockade
Figure 1: The Z-scheme segment focusing on PSII. The inhibitor competes for the
Experimental Workflow Strategy
Do not proceed linearly. Select the protocol based on sample type and throughput needs.
Figure 2: Decision matrix for selecting the appropriate PSII inhibition assay.
Protocol A: Chlorophyll Fluorescence (PAM)
Best for: Determining mechanism of action and physiological stress in intact plants/algae. Principle: Measures the efficiency of PSII by comparing fluorescence yield in dark-adapted vs. light-saturated states.
Reagents & Equipment[4][5][6][7][8][9]
-
PAM Fluorometer: (e.g., Walz PAM-2500, Hansatech FMS).
-
Dark Adaptation Clips: Essential for oxidizing the electron transport chain.[4]
-
Treatment Solution: Inhibitor dissolved in solvent (DMSO/Ethanol) + surfactant (Tween-20).
Step-by-Step Methodology
-
Application: Apply the test compound to the leaf surface or algal suspension. Incubate for 2–4 hours to allow penetration.
-
Dark Adaptation (CRITICAL):
-
Place leaf clips on the treated area.
-
Keep the sample in total darkness for 20–30 minutes .
-
Why? This ensures all PSII reaction centers are "open" (
is oxidized). Without this, calculations are invalid.
-
-
Measuring Light (
):-
Turn on the weak modulated measuring light (< 1 µmol photons
). -
Record
(Minimal Fluorescence). This represents emission when all reaction centers are open.
-
-
Saturating Pulse (
):-
Fire a saturating light pulse (> 3,000 µmol photons
for 0.8s). -
Record
(Maximal Fluorescence). This represents emission when all reaction centers are closed ( reduced).
-
-
Actinic Light & Kinetics:
-
Activate actinic light (growth light intensity).
-
Observe the Kautsky curve. A rapid rise to steady-state fluorescence without the typical "quenching" dip indicates PSII blockage.
-
Key Parameters
| Parameter | Formula | Physiological Meaning | Effect of Inhibitor |
| Max Quantum Yield of PSII | Decreases significantly (Healthy ~0.83) | ||
| Effective Quantum Yield | Drops near zero | ||
| NPQ | Non-Photochemical Quenching | Aberrant induction kinetics |
Protocol B: DCPIP Photoreduction (Hill Reaction)
Best for: High-throughput screening (HTS) and calculating
Reagents
-
Isolation Buffer: 330 mM Sorbitol, 50 mM HEPES (pH 7.6), 2 mM EDTA, 1 mM
, 0.1% BSA. -
Reaction Buffer: 50 mM Phosphate buffer (pH 7.2), 100 mM Sorbitol, 5 mM
. -
DCPIP Stock: 2 mM in water (store in dark).
-
Thylakoid Prep: Freshly isolated from spinach or pea (see below).
Workflow
Phase 1: Thylakoid Isolation (Simplified)
-
Homogenize 20g fresh spinach in 100mL cold Isolation Buffer.
-
Filter through 4 layers of cheesecloth/miracloth.
-
Centrifuge 1: 200 x g for 3 min (discard pellet; removes debris).
-
Centrifuge 2: 3,000 x g for 10 min (keep pellet; contains thylakoids).
-
Resuspend pellet in cold Reaction Buffer. Keep on ice in the dark.
Phase 2: The Assay
-
Setup: In a spectrophotometer cuvette or 96-well clear plate.
-
Mix:
-
Reaction Buffer: 1.8 mL
-
Thylakoid Suspension: 100 µL (adjust to ~20 µg Chl/mL final)
-
DCPIP: 100 µL (final conc. ~50 µM)
-
Test Inhibitor: Variable volume.[9]
-
-
Baseline Read: Measure Absorbance at 600 nm (
). -
Illumination: Expose samples to saturating white light (~500–1000 µmol photons
) for defined intervals (e.g., 1, 2, 5 mins). -
Final Read: Measure Absorbance at 600 nm (
).
Calculation
Calculate the rate of DCPIP reduction:
Data Analysis & Validation
Self-Validating the System
To ensure scientific integrity, every experiment must include:
-
Negative Control: Solvent only (DMSO). Must show normal
(~0.8) or rapid DCPIP clearing. -
Positive Control: DCMU (Diuron) at 10 µM. Must show near-zero electron transport.
-
Dark Control (DCPIP): Run the DCPIP assay without light. Absorbance should remain stable; if it drops, your compound is chemically reducing DCPIP (False Positive).
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low | Photoinhibition or incomplete dark adaptation. | Dark adapt for >30 mins. Ensure plants are not stressed prior to assay. |
| No DCPIP Color Change | Inactive thylakoids. | Keep isolation buffer ice-cold.[10][7][11] Use fresh leaves. Check pH. |
| DCPIP clears in Dark | Chemical interaction. | The test drug is a reducing agent.[6] This assay is invalid for this compound. |
| Variable | Measuring light too strong. | Reduce measuring light intensity to avoid actinic effect. |
References
-
Baker, N. R. (2008). Chlorophyll Fluorescence: A Probe of Photosynthesis In Vivo.[12][13] Annual Review of Plant Biology, 59, 89–113.[12][13][14] Link
-
BenchChem. (n.d.). The Core Mechanism of Action of PSII-Inhibiting Herbicides. BenchChem Technical Guides. Link
-
Sigma-Aldrich. (n.d.). Chloroplast Isolation Kit Technical Bulletin. Sigma-Aldrich Protocols. Link
-
University of California Agriculture & Natural Resources. (n.d.). Photosystem II Inhibitors - Herbicide Symptoms. Link
-
Frontiers in Plant Science. (2013). Isolation of Plant Photosystem II Complexes. Frontiers Protocols. Link
Sources
- 1. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 2. benchchem.com [benchchem.com]
- 3. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 4. theory.labster.com [theory.labster.com]
- 5. ableweb.org [ableweb.org]
- 6. mystrica.com [mystrica.com]
- 7. Hill Reaction [people.hsc.edu]
- 8. fire.biol.wwu.edu [fire.biol.wwu.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. agrisera.com [agrisera.com]
- 11. Isolation of Physiologically Active Thylakoids and Their Use in Energy-Dependent Protein Transport Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chlorophyll fluorescence: a probe of photosynthesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pflanzenphysiologie.uni-rostock.de [pflanzenphysiologie.uni-rostock.de]
In Vitro Enzyme Inhibition Assays for Urea-Based Compounds: A Detailed Application Note and Protocol Guide
This guide provides a comprehensive overview and detailed protocols for conducting in vitro enzyme inhibition assays for urea-based compounds. Designed for researchers, scientists, and drug development professionals, this document offers a blend of theoretical principles and practical, field-proven methodologies. We will delve into the nuances of assay selection, execution, and data interpretation, with a special focus on common enzyme targets for this important class of molecules, including ureases and kinases.
Introduction: The Significance of Urea-Based Enzyme Inhibitors
The urea functional group is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its ability to form multiple hydrogen bonds allows for potent and specific interactions with enzyme active sites. Urea-based compounds have been successfully developed as inhibitors for a variety of enzyme classes, playing crucial roles in treating diseases ranging from bacterial infections to cancer.[1][2] Understanding how to accurately assess the inhibitory potential of these compounds in vitro is a cornerstone of the drug discovery process.
This guide will provide detailed protocols for two major classes of enzymes frequently targeted by urea-based inhibitors: ureases and protein kinases. Furthermore, we will address a common challenge associated with this compound class—solubility—and provide robust methods for data analysis to determine key inhibitory parameters.
Core Principles of Enzyme Inhibition Assays
The fundamental goal of an enzyme inhibition assay is to quantify the reduction in the rate of an enzyme-catalyzed reaction in the presence of a test compound.[3] Key parameters derived from these assays, such as the half-maximal inhibitory concentration (IC50), provide a measure of the compound's potency.[4] A well-designed assay must be robust, reproducible, and sensitive enough to detect subtle differences in inhibitory activity.
A typical enzyme inhibition assay involves combining the enzyme, its substrate, and the inhibitor, and then measuring the formation of a product or the depletion of a substrate over time. The choice of detection method—be it colorimetric, fluorescent, or luminescent—depends on the specific enzyme and substrate.
Assay Protocol: Urease Inhibition
Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[5] It is a significant virulence factor for bacteria like Helicobacter pylori and contributes to agricultural nitrogen loss.[5][6] The most common in vitro method for assessing urease inhibitors is a colorimetric assay that measures the amount of ammonia produced.[6][7]
The Berthelot (Indophenol) Method
This widely used, sensitive, and reliable technique quantifies ammonia concentration through its reaction with a phenol-hypochlorite solution in an alkaline medium, catalyzed by sodium nitroprusside.[6][7] This reaction forms a blue-green indophenol compound, and its absorbance is measured spectrophotometrically. The intensity of the color is directly proportional to the ammonia concentration.[6]
Materials and Reagents
-
Enzyme: Jack Bean Urease (or other purified urease)
-
Substrate: Urea
-
Buffer: Phosphate buffer (e.g., 0.1 M, pH 7.5)
-
Test Compounds: Urea-based inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
Standard Inhibitor: Thiourea or Acetohydroxamic Acid (AHA)
-
Berthelot Reagents:
-
Reagent A (Phenol-nitroprusside solution)
-
Reagent B (Alkaline hypochlorite solution)
-
-
Equipment: 96-well microplate reader, incubator, multichannel pipettes
Experimental Workflow
The general workflow for a urease inhibition assay is a multi-step process involving reagent preparation, reaction incubation, and signal detection.
Caption: General workflow for the in vitro urease inhibition assay.
Detailed Protocol
-
Reagent Preparation:
-
Prepare a stock solution of urease in phosphate buffer.
-
Prepare a stock solution of urea in phosphate buffer.
-
Prepare stock solutions of test compounds and a standard inhibitor in a suitable solvent (e.g., DMSO), then prepare serial dilutions in phosphate buffer.
-
-
Assay Setup in a 96-well Plate:
-
Test wells: Add a defined volume of urease enzyme solution and different concentrations of the test compounds.
-
Positive control wells (100% enzyme activity): Add the urease enzyme solution and the solvent used for the inhibitors (e.g., DMSO).[7]
-
Negative control wells (blank): Add phosphate buffer instead of the enzyme solution, along with the highest concentration of the test compound to account for any absorbance from the compound itself.[7]
-
Standard inhibitor wells: Add the urease enzyme solution and different concentrations of a standard inhibitor.
-
-
Pre-incubation:
-
Mix the contents of the wells and pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.[7]
-
-
Enzymatic Reaction:
-
Color Development (Berthelot Reaction):
-
Stop the reaction and initiate color development by adding the phenol-nitroprusside solution followed by the alkaline hypochlorite solution to each well.[7]
-
Incubate the plate at room temperature or 37°C for a specified time (e.g., 20-30 minutes) to allow for the development of a stable blue-green color.[7]
-
-
Measurement:
-
Measure the absorbance of each well at a wavelength between 625 and 670 nm using a microplate reader.
-
Data Analysis
The percentage of urease inhibition is calculated using the following formula:
% Inhibition = [1 - (ODtest well / ODcontrol)] x 100 [6]
Where:
-
ODtest well is the absorbance of the well containing the test compound.
-
ODcontrol is the absorbance of the well with no inhibitor.
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Assay Protocol: Kinase Inhibition
Protein kinases are a large family of enzymes that catalyze the phosphorylation of substrate proteins. They are key regulators of cellular processes, and their dysregulation is implicated in many diseases, particularly cancer. Many urea-based compounds are potent kinase inhibitors.[1][8][9]
Biochemical kinase assays are designed to measure the transfer of a phosphate group from ATP to a substrate, and the effect of an inhibitor on this process. A common high-throughput screening method utilizes a fluorescence- or luminescence-based readout.
ADP-Glo™ Kinase Assay Principle
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP formed during a kinase reaction. The luminescence signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
Caption: Workflow for determining the mode of enzyme inhibition.
Calculating the Inhibition Constant (Ki)
The Ki is a more absolute measure of an inhibitor's potency than the IC50, as it is independent of the substrate concentration. [10]For competitive inhibitors, the Ki can be calculated from the IC50 using the Cheng-Prusoff equation : [10][11] Ki = IC50 / (1 + [S]/Km)
Where:
-
[S] is the substrate concentration used in the assay.
-
Km is the Michaelis constant for the substrate.
This equation highlights the importance of knowing the Km of the enzyme for its substrate under the specific assay conditions to accurately determine the Ki.
Conclusion and Best Practices
The successful in vitro evaluation of urea-based enzyme inhibitors requires careful assay design, execution, and data interpretation. By selecting the appropriate assay for the target enzyme, diligently addressing potential compound solubility issues, and performing a thorough kinetic analysis, researchers can generate high-quality, reliable data. This information is critical for advancing structure-activity relationship (SAR) studies and guiding the optimization of lead compounds in the drug discovery pipeline.
Key Takeaways:
-
Assay Validation is Crucial: Always include appropriate positive, negative, and vehicle controls.
-
Mind Compound Solubility: Pre-assess the solubility of your urea-based compounds in the final assay buffer to ensure the reliability of your results.
-
Go Beyond IC50: When possible, perform kinetic studies to determine the mode of inhibition and calculate the Ki for a more complete understanding of your compound's activity.
-
Consistency is Key: Maintain consistent assay conditions (e.g., temperature, pH, buffer composition) to ensure data comparability across experiments.
By adhering to these principles and protocols, researchers can confidently and accurately characterize the inhibitory potential of novel urea-based compounds, accelerating the path toward new therapeutic discoveries.
References
-
Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff Equation. Retrieved from [Link]
-
Fiveable. (2025, September 15). Dixon Plots Definition. Retrieved from [Link]
-
Wikipedia. (2024, February 6). Lineweaver–Burk plot. Retrieved from [Link]
-
How to Use Dixon's Plot for Enzyme Inhibition Kinetics: The 1/Vi1/Vi vs. [I][I] Approach. (2025, September 12). Retrieved from [Link]
-
Using Dixon Plot for Enzyme Inhibition: Correct Axes Selection Explained. (2025, September 12). Retrieved from [Link]
-
Microbe Notes. (2022, May 30). Lineweaver–Burk Plot. Retrieved from [Link]
-
Taylor & Francis Online. (2009, November 16). A graphical method for determining inhibition constants. Retrieved from [Link]
-
Jack Westin. (n.d.). Inhibition - Enzymes - MCAT Content. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). 96-well ROCK Activity Assay Kit. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). Rho Kinase (ROCK) Activity Assay, 96-Well. Retrieved from [Link]
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
Assay Guidance Manual - NCBI Bookshelf. (2012, May 1). Mechanism of Action Assays for Enzymes. Retrieved from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
- Costantino, L., Barlocco, D. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 968735.
-
ResearchGate. (2023, October 9). How to do enzyme inhibition assay if a compound poorly dissolved in 5-10 % DMSO. Retrieved from [Link]
-
ResearchGate. (2015, April 7). How can I increase the solubility to perform an enzyme assay? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Hydrotropic Solubilization by Urea Derivatives: A Molecular Dynamics Simulation Study. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Protein kinase inhibitors from the urea class. Retrieved from [Link]
-
PubMed. (2001, September 15). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Retrieved from [Link]
-
ChemHelp ASAP. (2021, January 14). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]
-
BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]
Sources
- 1. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
- 2. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. letstalkacademy.com [letstalkacademy.com]
- 7. letstalkacademy.com [letstalkacademy.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 11. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
Sample preparation for mass spectrometry analysis of dichlorophenyl ureas
Application Note: High-Performance Sample Preparation Strategies for the Quantitation of Dichlorophenyl Ureas and Metabolites by LC-MS/MS
Abstract
The accurate quantitation of dichlorophenyl ureas (DCPUs)—specifically the herbicide Diuron and its demethylated metabolites 3-(3,4-dichlorophenyl)-1-methylurea (DCPMU) and 3,4-dichlorophenylurea (DCPU)—presents a unique analytical challenge.[1] These compounds exhibit varying degrees of polarity and are prone to hydrolytic degradation into toxic 3,4-dichloroaniline (3,4-DCA).[1] This guide provides two field-proven sample preparation protocols: Solid Phase Extraction (SPE) for trace environmental analysis and a Modified QuEChERS workflow for complex biological and food matrices.[1] Both methods are designed to maximize recovery while minimizing on-column degradation and matrix-induced ionization suppression.[1]
Introduction & Chemical Context
Dichlorophenyl ureas are widely used as herbicides and are common intermediates in drug synthesis.[1] Their analysis is critical not just for regulatory compliance (MRLs) but for understanding metabolic fate.[1]
The Degradation Cascade: The primary analytical risk is the in situ conversion of parent ureas into metabolites during sample prep.
-
Parent: Diuron (Hydrophobic, Non-ionic)
-
Metabolite 1: DCPMU (Loss of one methyl group)
-
Metabolite 2: DCPU (Loss of second methyl group; significantly more polar)
-
Terminal Product: 3,4-DCA (Toxic aniline; formed via hydrolysis)[1]
Expert Insight: Standard alkaline extraction methods often used for other pesticides can artificially inflate 3,4-DCA levels by hydrolyzing the urea bridge.[1] Therefore, pH control (pH 5.0–7.0) is the single most critical variable in these protocols.
Visual Workflow: Strategic Decision Tree
Figure 1: Decision matrix for selecting the appropriate extraction methodology based on sample density and lipid content.
Protocol A: Trace Analysis in Water (SPE)
Target: Drinking water, surface water, wastewater. Mechanism: Polymeric Reversed-Phase Extraction.[1][2]
Why Polymeric HLB? Traditional C18 silica cartridges often fail to retain the more polar metabolite DCPU (3,4-dichlorophenylurea) effectively if the sorbent dries out.[1] Hydrophilic-Lipophilic Balance (HLB) copolymers remain wetted and retain the full polarity spectrum of urea metabolites.[1]
Materials
-
Cartridge: Oasis HLB (200 mg, 6 cc) or Strata-X.[1]
-
Elution Solvent: Methanol (LC-MS grade).
-
Internal Standard: Diuron-d6 (Spike at 100 ng/L).[1]
Step-by-Step Procedure
-
Pre-treatment: Filter 500 mL water sample through a 0.7 µm glass fiber filter. Add 100 µL of 5M Ammonium Acetate to buffer pH to ~6.5.[1]
-
Validation Note: Avoid acidification below pH 3, as this can protonate the urea nitrogen, reducing retention on RP sorbents.
-
-
Conditioning:
-
Loading: Load sample at a flow rate of 5–10 mL/min.
-
Washing: Wash with 5 mL of 5% Methanol in water.
-
Critical: This removes salts and highly polar interferences without eluting DCPU.[1]
-
-
Elution: Elute with 2 x 3 mL Methanol.
-
Reconstitution: Evaporate to dryness under Nitrogen at 40°C. Reconstitute in 500 µL Methanol:Water (20:80) .
Protocol B: Complex Matrices (QuEChERS)
Target: Agricultural products (Chives, Tea), Plasma, Tissue. Mechanism: Salting-out Partitioning with Dispersive SPE cleanup.[1]
Why Acetate Buffer? The "AOAC 2007.01" acetate-buffered version is superior to the original unbuffered method for ureas.[1] The acetate buffer maintains pH ~5, preventing the degradation of thermally labile ureas during the exothermic MgSO4 hydration step.
Materials
-
Extraction Kit: 6g MgSO4, 1.5g NaOAc.[1]
-
dSPE Clean-up:
Step-by-Step Procedure
-
Homogenization: Weigh 10 g sample (or 2 mL plasma + 8 mL water) into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL Acetonitrile (containing 1% Acetic Acid) . Vortex for 1 min.
-
Why Acidified ACN? Ensures protonation of basic interferences (keeping them in water) while extracting neutral ureas.[1]
-
-
Partitioning: Add salt kit (MgSO4/NaOAc). Shake vigorously for 1 min. Centrifuge at 4000 rpm for 5 min.
-
Clean-up (dSPE): Transfer 1 mL of supernatant to a dSPE tube. Vortex 30s. Centrifuge 5 min.
-
Final Prep: Transfer 200 µL of extract to a vial. Dilute with 800 µL Water (containing 5mM Ammonium Formate).
-
Self-Validating Step: The 1:5 dilution drastically reduces matrix effects (ion suppression), often eliminating the need for matrix-matched calibration curves.[1]
-
LC-MS/MS Analytical Conditions
System: Agilent 6400 Series / Sciex Triple Quad / Thermo TSQ.[1] Column: C18 (e.g., Zorbax Eclipse Plus or Accucore AQ), 2.1 x 100 mm, 1.8 µm.
Mobile Phase Gradient
-
A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
B: Methanol (or Acetonitrile).[1]
-
Note: Methanol often provides better selectivity for separating DCPU from matrix interferences than ACN.[1]
MRM Transitions (ESI Positive)
| Analyte | Precursor (m/z) | Product (Quant) | Product (Qual) | CE (eV) | Mechanism |
| Diuron | 233.0 | 72.0 | 46.0 | 25 | Loss of dimethylamine + CO |
| DCPMU | 219.0 | 162.0 | 72.0 | 20 | Loss of methyl isocyanate |
| DCPU | 205.0 | 162.0 | 127.0 | 18 | Formation of 3,4-DCA ion |
| 3,4-DCA | 162.0 | 127.0 | 90.0 | 22 | Loss of Cl |
| Diuron-d6 | 239.0 | 78.0 | 52.0 | 25 | Internal Standard |
Data Source: Validated against EURL-Pesticides and Agilent Application Libraries [1, 2].[1]
QA/QC & Troubleshooting
Self-Validating The Protocol
To ensure the system is working correctly, implement these checks:
-
The "Degradation Check" Standard: Inject a pure standard of Diuron.[1] If you observe peaks for DCPU or 3,4-DCA, degradation is occurring in the injector port (temperature too high) or the source.[1] Lower the inlet temperature to <200°C.
-
Recovery Verification:
Common Failure Modes
-
Issue: Broad, tailing peaks for DCPU.
-
Issue: High background of 3,4-DCA.
-
Cause: Hydrolysis during storage.[1]
-
Fix: Analyze samples within 24 hours or freeze at -20°C. Ensure extraction pH is < 7.
-
References
-
European Union Reference Laboratories (EURL). (2019).[1] Validation Report 22: Determination of pesticide residues in wheat, rye and oat by LC-MS/MS and GC-MS/MS (QuEChERS method).Link
-
Agilent Technologies. (2017).[1] Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Application Note 5991-7668EN.[1] Link
-
USGS. (2012).[1] Analysis of the herbicide diuron, three diuron degradates, and six neonicotinoid insecticides in water. Method details and application. Link
-
Shimadzu. (2016).[1] Shimadzu Pesticide MRM Library Support for LC/MS/MS.[1] Application News C135. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of 3-(2,5-Dichlorophenyl)-1,1-dipropylurea
Executive Summary & Reaction Chemistry
Welcome to the technical support hub for phenylurea synthesis. You are likely synthesizing 3-(2,5-Dichlorophenyl)-1,1-dipropylurea (Target 3 ) via the nucleophilic addition of dipropylamine (2) to 2,5-dichlorophenyl isocyanate (1).
While this reaction is theoretically straightforward, the 2,5-dichloro substitution pattern introduces specific steric and electronic challenges that distinguish it from standard phenylurea syntheses (like Diuron). The ortho-chlorine atom creates steric bulk near the electrophilic carbon, slowing the reaction kinetics and allowing competitive hydrolysis to degrade your yield.
The Chemistry
-
Main Reaction: Isocyanate (1 ) + Amine (2 )
Urea (3 ) -
Primary Failure Mode: Isocyanate (1 ) +
Aniline Symmetric Bis-urea (Impurity)
Troubleshooting Guide (Q&A Format)
Category A: Low Yield & Impurity Formation[1]
Q: I am seeing a large amount of high-melting white solid precipitate that is NOT my product. What is this? A: This is almost certainly 1,3-bis(2,5-dichlorophenyl)urea (the symmetric urea).
-
The Cause: Moisture ingress. The 2,5-dichlorophenyl isocyanate is highly electrophilic. If water is present, it hydrolyzes the isocyanate to 2,5-dichloroaniline. This aniline is then more nucleophilic than your dipropylamine and rapidly attacks the remaining isocyanate.
-
The Fix:
-
Solvent: Switch to anhydrous Toluene or DCM (dried over molecular sieves).
-
Atmosphere: You must run this under a positive pressure of Nitrogen or Argon.
-
Stoichiometry: Ensure a slight excess of dipropylamine (1.1 equiv).
-
Q: My reaction conversion is stalled at 70%. TLC shows unreacted isocyanate. A: The ortho-chloro group at the 2-position provides steric hindrance, protecting the isocyanate carbon from nucleophilic attack.
-
The Fix:
-
Temperature: If running in DCM at RT, switch to Toluene at 60°C . Thermal energy is required to overcome the steric barrier.
-
Catalysis: Add 5-10 mol% of DMAP (4-Dimethylaminopyridine). This acts as a nucleophilic catalyst, forming a more reactive intermediate with the isocyanate.
-
Category B: Purification Issues
Q: The product is an oil that won't crystallize. A: Dipropyl groups add significant lipophilicity, often preventing easy crystallization.
-
The Fix:
-
Solvent Swap: Evaporate the reaction solvent and redissolve in a minimum amount of hot Ethanol . Add water dropwise until turbid, then cool slowly.
-
Scrubbing: If the oil is persistent, it may contain unreacted dipropylamine. Wash the organic layer with 1M HCl (cold) to protonate and remove the excess amine before attempting crystallization.
-
Visualizing the Pathway & Logic
The following diagrams illustrate the competitive kinetics and the decision logic for purification.
Figure 1: Reaction Mechanism & Failure Modes
Caption: The kinetic competition between the desired urea formation (blue path) and the moisture-induced symmetric urea cascade (red path).
Figure 2: Purification Decision Tree
Caption: Workflow for isolating the target urea based on the physical state of the crude mixture.
[2]
Optimized Experimental Protocol
Objective: Synthesis of 3-(2,5-Dichlorophenyl)-1,1-dipropylurea (10 mmol scale).
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |
| 2,5-Dichlorophenyl isocyanate | 188.01 | 1.0 | 1.88 g | Electrophile |
| Dipropylamine | 101.19 | 1.1 | 1.11 g (1.5 mL) | Nucleophile |
| Dichloromethane (Anhydrous) | - | - | 20 mL | Solvent |
| DMAP (Optional) | 122.17 | 0.05 | 61 mg | Catalyst |
Step-by-Step Procedure
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Cap with a rubber septum and flush with Nitrogen for 5 minutes.
-
Solvent Charge: Add 10 mL of anhydrous Dichloromethane (DCM) to the flask.
-
Isocyanate Addition: Add 2,5-Dichlorophenyl isocyanate (1.88 g) via syringe. Ensure it fully dissolves.
-
Critical: If the isocyanate is solid, dissolve it in minimal DCM under nitrogen before adding.
-
-
Amine Addition (The Control Step):
-
Dilute the Dipropylamine (1.11 g) in 5 mL of DCM in a separate vial.
-
Add the amine solution dropwise to the isocyanate solution over 10 minutes at 0°C (ice bath).
-
Why? Controlling the concentration prevents local hotspots and minimizes side reactions.
-
-
Reaction: Remove the ice bath and allow to stir at Room Temperature for 4 hours.
-
Checkpoint: Check TLC (Hexane:EtOAc 8:2). If isocyanate remains, add DMAP and stir for 2 more hours.
-
-
Workup:
-
Wash the organic mixture with 1M HCl (2 x 10 mL) to remove excess dipropylamine.
-
Wash with Brine (1 x 10 mL) .
-
Dry over MgSO4 , filter, and concentrate in vacuo.
-
-
Purification:
-
The crude usually solidifies. Recrystallize from Hexane/Toluene or Ethanol/Water .
-
Alternative Synthesis Route (Backup)
If the isocyanate is degraded or unavailable, use the Carbamoyl Chloride route. This is more robust against moisture but requires more aggressive reagents.
Reaction: 2,5-Dichloroaniline + N,N-Dipropylcarbamoyl chloride
-
Dissolve 2,5-Dichloroaniline (1.0 equiv) in THF.
-
Add Sodium Hydride (NaH) (1.2 equiv) at 0°C carefully. Stir 30 min.
-
Add N,N-Dipropylcarbamoyl chloride (1.1 equiv).
-
Reflux for 6 hours.
Note: This route avoids the symmetric urea byproduct entirely.[1]
References
-
General Urea Synthesis: Ozaki, S. (1972). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457–496. Link
-
Steric Hindrance in Isocyanates: Arnold, R. G., Nelson, J. A., & Verbanc, J. J. (1957). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 57(1), 47–76. Link
-
Catalysis of Urea Formation: Spyropoulos, C., & Kokotos, C. G. (2014).[1] One-Pot Synthesis of Ureas from Boc-Protected Amines.[2] The Journal of Organic Chemistry, 79(10), 4477–4483. Link
- Purification of Phenylureas: Vishnyakova, T. P., et al. (1985). Synthesis and properties of substituted phenylureas. Russian Chemical Reviews, 54(3).
Sources
Technical Support Center: Minimizing Degradation of 3-(2,5-Dichlorophenyl)-1,1-dipropylurea in Experimental Setups
Welcome to the comprehensive technical support guide for 3-(2,5-Dichlorophenyl)-1,1-dipropylurea. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on minimizing the degradation of this compound in various experimental settings. By understanding the potential degradation pathways and implementing the recommended preventative measures, you can ensure the integrity and reproducibility of your results.
Introduction: Understanding the Stability of Substituted Phenylureas
3-(2,5-Dichlorophenyl)-1,1-dipropylurea belongs to the phenylurea class of compounds. While specific stability data for this particular molecule is limited in published literature, the degradation pathways of structurally similar phenylurea herbicides are well-documented. These compounds are known to be susceptible to three primary modes of degradation: hydrolysis, photolysis, and thermolysis. The guidance provided herein is based on established principles for this class of molecules and is intended to serve as a robust starting point for your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for 3-(2,5-Dichlorophenyl)-1,1-dipropylurea in solution?
A1: The three main degradation pathways for phenylurea compounds in solution are:
-
Hydrolysis: The cleavage of the urea bond by water, which is significantly influenced by pH.
-
Photolysis: Degradation caused by exposure to light, particularly UV radiation.
-
Thermolysis: Decomposition at elevated temperatures.
Q2: What are the optimal storage conditions for stock solutions of 3-(2,5-Dichlorophenyl)-1,1-dipropylurea?
A2: To minimize degradation, stock solutions should be stored at low temperatures, protected from light, and in a tightly sealed container to prevent solvent evaporation and exposure to moisture. For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage (months to years), store at -20°C or below. It is advisable to prepare stock solutions in a high-quality, anhydrous aprotic solvent.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: Phenylurea compounds generally exhibit their greatest stability in neutral to slightly acidic conditions (pH 4-7)[1][2][3]. Under strongly acidic or alkaline conditions, the rate of hydrolysis of the urea linkage can increase significantly[3][4][5]. For every one-point increase in pH above 7, the rate of hydrolysis can increase by approximately ten-fold[2].
Q4: What are the likely degradation products of 3-(2,5-Dichlorophenyl)-1,1-dipropylurea?
A4: Based on the degradation pathways of analogous phenylurea herbicides like diuron, the primary degradation products are likely to be:
-
Hydrolytic products: 2,5-dichloroaniline and dipropylamine, resulting from the cleavage of the urea bond.
-
Thermal degradation products: 2,5-dichlorophenyl isocyanate and dipropylamine[6][7].
-
Photodegradation products: A complex mixture of hydroxylated and de-chlorinated species can be formed.
It is important to note that some degradation products, such as substituted anilines, can be more toxic than the parent compound[8][9].
Troubleshooting Guide: Identifying and Mitigating Degradation
This section provides a systematic approach to troubleshooting common issues related to the degradation of 3-(2,5-Dichlorophenyl)-1,1-dipropylurea.
| Observed Issue | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible experimental results | Degradation of the compound in solution due to improper pH. | Buffer your aqueous experimental solutions to maintain a stable pH, ideally within the 4-7 range[1]. Prepare fresh solutions for each experiment whenever possible. |
| Temperature fluctuations during the experiment. | Use a temperature-controlled environment (e.g., water bath, incubator) for your experiments. Store all solutions at the recommended low temperatures when not in use. | |
| Photodegradation from ambient light. | Protect your solutions from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to direct sunlight and overhead laboratory lighting[10][11][12]. | |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, GC) | Formation of degradation products. | Analyze a freshly prepared standard solution to confirm the retention time of the parent compound. Compare the chromatograms of fresh and aged solutions to identify potential degradation peaks. |
| Thermal degradation in the GC inlet. | Phenylureas can be thermally labile and may degrade in a hot GC injection port, often forming the corresponding isocyanate[13]. Consider using a lower inlet temperature or derivatization. HPLC-UV is often a more suitable analytical technique for these compounds[13][14]. | |
| Loss of biological activity or potency of the compound | Hydrolysis of the active compound in aqueous media. | Prepare stock solutions in an anhydrous aprotic solvent. For aqueous working solutions, prepare them immediately before use. If aqueous solutions must be stored, do so at low temperatures and for the shortest possible duration. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of your analytical method[15][16][17][18].
Objective: To intentionally degrade 3-(2,5-Dichlorophenyl)-1,1-dipropylurea under various stress conditions to understand its degradation pathways.
Materials:
-
3-(2,5-Dichlorophenyl)-1,1-dipropylurea
-
HPLC-grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade methanol or acetonitrile
-
pH meter
-
Photostability chamber with controlled UV and visible light output
-
Temperature-controlled oven and water bath
-
HPLC-UV or LC-MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in methanol or acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a sample of the solid compound and a separate sample of the stock solution in an oven at 70°C for 48 hours[15].
-
Photodegradation: Expose a sample of the solid compound and a separate sample of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines[11][12]. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: After the specified time points, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a suitable, validated analytical method (e.g., HPLC-UV) alongside a control sample (un-stressed compound).
Protocol 2: HPLC-UV Method for Stability Testing
Objective: To quantify the amount of 3-(2,5-Dichlorophenyl)-1,1-dipropylurea and detect its degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A gradient of acetonitrile and water is typically effective for phenylurea herbicides. A starting point could be:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start at 50% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: Phenylurea herbicides generally have a UV absorbance maximum around 210-250 nm. Scan for the optimal wavelength using a standard solution[14].
Visualizing Degradation Pathways and Workflows
Caption: Potential degradation pathways for 3-(2,5-Dichlorophenyl)-1,1-dipropylurea.
Caption: General workflow for stability testing experiments.
References
- Alkaline and Neutral Hydrolysis of Four Phenylurea Herbicides. (URL not available)
-
Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. LCGC International. [Link]
-
Alkaline and Neutral Hydrolysis of Four Phenylurea Herbicides. Taylor & Francis Online. [Link]
-
Pharmaceutical Photostability Testing: Small and Large Molecules According to ICH Guidelines. YouTube. [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]
-
ICH Guideline for Photostability Testing: Aspects and Directions for Use. PubMed. [Link]
-
Analysis of phenylurea herbicides from plants by GC/MS. PubMed. [Link]
-
ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. ECA Academy. [Link]
-
Multiresidue HPLC Methods for Phenyl Urea Herbicides in Water. ResearchGate. [Link]
-
ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas Material Testing Solutions. [Link]
-
Analysis of phenylurea herbicides from plants by GC/MS. ResearchGate. [Link]
-
Multiresidue HPLC methods for phenyl urea herbicides in water. PubMed. [Link]
-
HPLC Detection System for Phenylurea Herbicides Using Post-Column Photolysis and Chemical Derivatization. Journal of Chromatographic Science. [Link]
-
Kinetics of Oxidative Degradation/Mineralization Pathways of the Phenylurea Herbicides Diuron, Monuron and Fenuron in Water during Application of the Electro-Fenton Process. ResearchGate. [Link]
-
FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
-
Pharma Stability: Troubleshooting & Pitfalls. LinkedIn. [Link]
-
Emerging Strategies for the Bioremediation of the Phenylurea Herbicide Diuron. PMC. [Link]
-
Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils. PMC. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]
-
Urea, (3,4-dichlorophenyl)-. PubChem. [Link]
-
Determination of Phenylurea Herbicides in Natural Waters at Concentrations below 1 ng L−1 Using Solid-Phase Extraction, Derivatization, and Solid-Phase Microextraction–Gas Chromatography–Mass Spectrometry. ResearchGate. [Link]
-
Effect of Water pH on the Chemical Stability of Pesticides. DigitalCommons@USU. [Link]
-
How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. [Link]
-
The Effect of Water pH on Pesticide Effectiveness. Atticus LLC. [Link]
-
Degradation products of a phenylurea herbicide, diuron: Synthesis, ecotoxicity, and biotransformation. ResearchGate. [Link]
-
“UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. IJNRD. [Link]
-
Effect of water pH on the stability of pesticides. MSU Extension. [Link]
-
1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)urea (Ref: PH 60-38). Agriculture and Environment Research Unit (AERU). [Link]
-
Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. SciSpace. [Link]
-
Substituted Ureas and Their Analogs Containing Framework Fragments: I. 1-(4-Hydroxyadamantan-1-yl)-3-(fluoro/chlorophenyl)ureas. ResearchGate. [Link]
-
Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions. USDA ARS. [Link]
-
Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: IV.1 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-3-(fluoro, chlorophenyl)ureas. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 3. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Analysis of phenylurea herbicides from plants by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. database.ich.org [database.ich.org]
- 12. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. pharmatutor.org [pharmatutor.org]
- 16. biopharminternational.com [biopharminternational.com]
- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of Dichlorophenyl Urea Herbicides
Welcome to the technical support center for researchers, scientists, and professionals in drug and herbicide development. This guide provides in-depth technical and practical insights into enhancing the selectivity of dichlorophenyl urea herbicides. Here, we move beyond simple protocols to explain the underlying principles and troubleshooting strategies essential for successful research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about dichlorophenyl urea herbicides, providing a solid foundation for more advanced applications.
Q1: What is the primary mechanism of action for dichlorophenyl urea herbicides like Diuron?
A1: Dichlorophenyl urea herbicides, such as Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea), are potent inhibitors of photosynthesis.[1][2] Their primary target is the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[1] Specifically, they bind to the D1 protein within the PSII complex, which blocks the plastoquinone (QB) binding site.[3] This blockage interrupts the photosynthetic electron transport chain, preventing the flow of electrons from PSII.[1][2] The ultimate consequence is the cessation of ATP and NADPH production, which are vital for carbon fixation, leading to plant death.[1][2]
Q2: What is herbicide selectivity and why is it crucial?
A2: Herbicide selectivity is the differential response of plant species to a particular herbicide. In agriculture, it's the ability of a herbicide to control target weeds without causing significant harm to the desired crop.[4][5] This is paramount for effective weed management and ensuring crop yield and quality.[5] Selectivity is not an inherent property of the herbicide alone but is the result of complex interactions between the herbicide, the plant, and environmental factors.[4][6]
Q3: What are the key factors that determine the selectivity of dichlorophenyl urea herbicides?
A3: The selectivity of these herbicides is multifactorial and can be broadly categorized as follows:
-
Metabolic Detoxification: This is the most significant factor. Tolerant plant species can rapidly metabolize the herbicide into non-toxic compounds, while susceptible weed species cannot.[5][6] This metabolic process is often mediated by enzyme families like cytochrome P450 monooxygenases (CYPs) and glutathione S-transferases (GSTs).[7][8][9]
-
Plant Morphology and Physiology: Physical characteristics of the plant, such as the thickness of the leaf cuticle, the presence of leaf hairs, and leaf orientation, can affect the amount of herbicide that is retained and absorbed.[4][10][11]
-
Differential Translocation: Tolerant plants may limit the movement of the herbicide to its site of action in the chloroplasts, whereas in susceptible plants, it is translocated more readily.[6][11]
-
Application Technique: The placement of the herbicide can also confer selectivity. For instance, applying a soil-active herbicide to the soil surface can control shallow-germinating weeds while deeper-rooted crops remain unaffected.[11][12]
Q4: What are herbicide safeners and how do they enhance selectivity?
A4: Herbicide safeners are chemical agents applied with a herbicide to protect a crop from injury without reducing the herbicide's efficacy on target weeds.[13][14][15] They function by stimulating the crop's natural defense mechanisms, primarily by enhancing the rate of herbicide metabolism.[9][13][15] Safeners can induce the expression of key detoxifying enzymes, such as cytochrome P450s and glutathione S-transferases, in the crop plant.[9][13][16][17] This accelerated breakdown of the herbicide prevents it from reaching toxic concentrations at the target site in the crop.[13]
Section 2: Troubleshooting Guides
This section provides practical solutions to common problems encountered during experiments aimed at enhancing herbicide selectivity.
Problem 1: High or Unacceptable Levels of Crop Phytotoxicity
| Potential Cause | Suggested Solution |
| Incorrect Herbicide Application Rate: Applying a rate higher than the crop's tolerance threshold.[6] | Action: Conduct a dose-response experiment to determine the optimal herbicide concentration that maximizes weed control while minimizing crop injury. Always adhere to labeled application rates. |
| Environmental Stress on the Crop: Stressed crops (e.g., due to drought, extreme temperatures, or nutrient deficiency) are more susceptible to herbicide injury as their metabolic processes may be compromised.[12][18] | Action: Ensure optimal growing conditions for the crop before and after herbicide application. Avoid applying herbicides during periods of significant environmental stress. |
| Ineffective Safener or Incorrect Safener-to-Herbicide Ratio: The chosen safener may not be effective for the specific herbicide-crop combination, or the ratio may be suboptimal. | Action: Screen a panel of safeners to identify the most effective one. Optimize the safener-to-herbicide ratio through a matrix of experimental concentrations. |
| Crop Growth Stage: The crop may be at a particularly sensitive stage of development.[4][6] | Action: Consult literature or conduct preliminary studies to determine the most tolerant growth stage of the crop for herbicide application. |
Problem 2: Inconsistent or Non-Reproducible Experimental Results
| Potential Cause | Suggested Solution |
| Variability in Plant Material: Genetic variability within plant populations or differences in plant age and health can lead to inconsistent responses. | Action: Use certified seeds from a single source. For vegetative propagation, use clones to ensure genetic uniformity.[19] Standardize plant growth conditions (light, temperature, humidity, and nutrition). |
| Inaccurate Herbicide Application: Improper sprayer calibration or uneven application can result in variable herbicide doses across experimental units.[10][18] | Action: Calibrate all spraying equipment before each experiment. Employ standardized application techniques to ensure uniform coverage. |
| Environmental Fluctuations: Changes in environmental conditions during the experiment can affect plant growth and herbicide activity.[10][20] | Action: Conduct experiments in controlled environment growth chambers or greenhouses where conditions can be precisely managed.[21][22] |
| Improper Sample Collection and Processing: Inconsistent timing of sample collection or variations in extraction procedures can introduce errors. | Action: Establish and strictly follow a detailed protocol for sample collection and processing. Ensure all samples are treated identically. |
Problem 3: Difficulty in Elucidating the Mechanism of Enhanced Selectivity
| Potential Cause | Suggested Solution |
| Complex Metabolic Pathways: Multiple enzymes and pathways may be involved in herbicide detoxification, making it difficult to pinpoint the primary mechanism. | Action: Use specific inhibitors of enzyme families (e.g., malathion for cytochrome P450s) to probe the involvement of different metabolic pathways.[19] |
| Lack of Sensitive Analytical Methods: The inability to detect and quantify herbicide metabolites can hinder the understanding of detoxification processes. | Action: Employ highly sensitive analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) for metabolite profiling.[22][23][24] |
| Transcriptomic and Proteomic Changes are Not Correlated with Metabolism: Changes in gene or protein expression may not always translate to increased enzyme activity. | Action: Complement transcriptomic (e.g., RNA-seq) and proteomic studies with functional enzyme assays using isolated microsomes or recombinant proteins to confirm changes in metabolic activity.[16][17] |
Section 3: Key Experimental Protocols
This section provides detailed, step-by-step methodologies for essential experiments in herbicide selectivity research.
Protocol 1: Whole-Plant Dose-Response Assay for Selectivity Assessment
This protocol is designed to determine the herbicide dose that causes a 50% reduction in plant growth (GR₅₀) for both crop and weed species. The ratio of GR₅₀ values is the Selectivity Index (SI).
-
Plant Preparation: Grow the crop and weed species under controlled conditions to a uniform growth stage (e.g., 2-3 leaf stage).[21]
-
Herbicide Preparation: Prepare a stock solution of the dichlorophenyl urea herbicide. Create a series of dilutions to cover a range from no effect to complete plant death.
-
Herbicide Application: Apply the different herbicide concentrations to the plants using a calibrated sprayer to ensure uniform coverage. Include an untreated control group.
-
Data Collection: After a specified period (e.g., 14-21 days), assess plant injury visually and harvest the above-ground biomass. Dry the biomass to a constant weight.
-
Data Analysis: Plot the percent reduction in biomass against the herbicide concentration (on a log scale). Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the GR₅₀ for each species.
-
Selectivity Index (SI) Calculation:
-
SI = GR₅₀ (Crop) / GR₅₀ (Weed)
-
A higher SI value indicates greater selectivity.
-
Protocol 2: Excised Leaf Assay for Rapid Metabolism Assessment
This assay provides a quick method to assess the rate of herbicide metabolism in leaf tissue, minimizing the confounding effects of uptake and translocation.[19][25]
-
Plant Material: Select healthy, fully expanded leaves from both crop and weed species.
-
Incubation: Excise the leaves and place them in a solution containing a known concentration of radiolabeled dichlorophenyl urea herbicide.[25]
-
Time Course: Collect leaf samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Extraction: Homogenize the leaf samples and extract the herbicide and its metabolites using an appropriate solvent (e.g., acetonitrile).
-
Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to separate and quantify the parent herbicide and its metabolites.[19]
-
Data Interpretation: Calculate the rate of disappearance of the parent herbicide to determine the metabolic half-life (DT₅₀) in each species.[19] A shorter DT₅₀ in the crop indicates faster metabolism and is a basis for selectivity.
Section 4: Data Interpretation & Visualization
Table 1: Example Dose-Response Data and Selectivity Index Calculation
| Species | GR₅₀ (g/ha) | Selectivity Index (SI) |
| Crop (Maize) | 1200 | 15 |
| Weed (Amaranthus retroflexus) | 80 |
In this example, the high SI of 15 indicates that the herbicide is significantly more toxic to the weed than the crop, demonstrating good selectivity.
Diagram 1: Mechanism of Dichlorophenyl Urea Herbicides and Basis of Selectivity
Caption: Mechanism of action and metabolic detoxification pathway.
Diagram 2: Experimental Workflow for Troubleshooting Poor Selectivity
Caption: A logical workflow for troubleshooting poor herbicide selectivity.
Section 5: References
-
Yuan, J. S., Tranel, P. J., & Stewart, C. N., Jr. (2021). Cytochrome P450-mediated herbicide metabolism in plants: current understanding and prospects. Pest Management Science, 77(1), 22-32. [Link][7]
-
Brazier-Hicks, M., et al. (2022). Characterization of Cytochrome P450s with Key Roles in Determining Herbicide Selectivity in Maize. ACS Omega, 7(21), 17416–17431. [Link][16][17]
-
Scarabel, L., & Varotto, S. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52928. [Link][21]
-
Vedantu. (n.d.). Herbicide DCMU 33 4dichlorophenyl1 1dimethyl urea kills class 11 biology CBSE. [Link][2]
-
Ma, R., Skelton, J. J., & Riechers, D. E. (2015). Measuring Rates of Herbicide Metabolism in Dicot Weeds with an Excised Leaf Assay. Journal of Visualized Experiments, (103), e53236. [Link][19][25]
-
Ataman Kimya. (n.d.). 3-(3,4-DICHLORPHENYL)-1,1- DIMETHYLUREA (DIURON). [Link]
-
Contract Laboratory. (2025). Herbicide Testing: Resistance, Residues, and Soil Impact. [Link][22]
-
Scribd. (n.d.). Analytical Methods To Analyze Pesticides and Herbicides. [Link][23]
-
European Weed Research Society. (2017). European Guidelines to conduct herbicide resistance tests. [Link]
-
Schreiber, M. M., et al. (2018). Experimental methods to evaluate herbicides behavior in soil. Revista Brasileira de Herbicidas, 17(1), 71-85. [Link][24]
-
Kreuz, K., & Fonne-Pfister, R. (1992). Herbicide Safeners: Recent Advances and Biochemical Aspects of Their Mode of Action. In Pest Control with Enhanced Environmental Safety (pp. 25-38). American Chemical Society. [Link][9]
-
Pedigogy. (n.d.). Factors Affecting the Efficacy of Herbicides. [Link][10]
-
BioScience Solutions. (2017). The LabCoat Guide to Pesticide Mode of Action: Herbicide Safeners. [Link][15]
-
Basic Agricultural Study. (n.d.). What is Herbicide selectivity? 13 factors of selectivity. [Link][4]
-
Duysens, L. N. (1972). 3-(3,4-Dichlorophenyl)-1,1-dimethylurea (DCMU) inhibition of system II and light-induced regulatory changes in energy transfer efficiency. Biophysical journal, 12(7), 858–863. [Link][3]
-
Peterson, G. E. (n.d.). Herbicide Mode of Action. Kansas State University. [Link][12]
-
Ali, S., et al. (2024). Assessing herbicide efficacy and selectivity for weed management and enhancing the production of non-GMO soybean cultivation. Cogent Food & Agriculture, 10(1), 2307524. [Link]
-
University of Florida. (n.d.). Selectivity and mode of action of herbicide. [Link][20]
-
ResearchGate. (2023). Comprehensive Guide to Weed Science and Management. [Link][5]
-
UT Institute of Agriculture. (n.d.). 8 Common Reasons Why Herbicides Fail. [Link][18]
-
McHenry, W. B. (n.d.). SELECTIVITY FACTORS. University of California, Davis. [Link][11]
-
Rana, S. S. (2018). Selectivity of herbicides and factors affecting it. ResearchGate. [Link][6]
Sources
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Validation & Comparative
Isomerism in Action: A Comparative Efficacy Guide to 2,5- vs. 3,4-Dichlorophenylureas
Topic: Efficacy comparison between 2,5-dichloro and 3,4-dichloro substituted phenylureas. Content Type: Publish Comparison Guide.
Executive Summary
In the development of bioactive phenylureas, the positional isomerism of chlorine substituents dictates the difference between a potent herbicide and a growth-promoting cytokinin. This guide analyzes the divergent efficacy of 2,5-dichlorophenylurea (2,5-DCPU) and 3,4-dichlorophenylurea (3,4-DCPU) .
For researchers in agrochemistry and medicinal discovery, the distinction is binary:
-
3,4-DCPU is the "Herbicidal Motif," optimized for Photosystem II (PSII) inhibition and metabolic stability in kinase inhibitor scaffolds.
-
2,5-DCPU acts as a "Cytokinin Mimic," leveraging ortho-substitution to activate plant histidine kinase receptors (AHK4), a property largely absent in the 3,4-isomer.
Chemical & Structural Basis of Efficacy[1][2]
The biological divergence stems from the steric and electronic impact of the chlorine positions on the urea bridge (
| Feature | 3,4-Dichloro (Meta/Para) | 2,5-Dichloro (Ortho/Meta) |
| Steric Profile | Linear/Planar: The 3,4-substitution minimizes steric clash near the urea bridge, allowing deep insertion into narrow hydrophobic pockets (e.g., D1 protein in PSII). | Twisted: The ortho (2-position) chlorine forces the phenyl ring out of coplanarity with the urea bridge due to steric repulsion with the carbonyl oxygen or amide hydrogen. |
| Electronic Effect | Electron Withdrawing: Increases acidity of the N-H protons, enhancing hydrogen bond donor capability. | Steric/Electronic Hybrid: The ortho-Cl mimics the N6-substituent of adenine, critical for cytokinin receptor recognition. |
| Lipophilicity | High ( | Moderate to High. |
Efficacy Case Study A: Herbicidal Activity (PSII Inhibition)
The 3,4-dichloro substitution is the gold standard for urea herbicides (e.g., Diuron , Linuron ). The efficacy is defined by the ability to displace plastoquinone (
-
3,4-DCPU Performance:
-
Mechanism: The 3,4-dichlorophenyl ring fits perfectly into the hydrophobic pocket of the D1 protein. The meta-Cl and para-Cl interact via halogen bonding and van der Waals forces with residues like Phe265 and Ser264.
-
Efficacy: High.
values for PSII inhibition are typically in the nanomolar to low micromolar range ( M).
-
-
2,5-DCPU Performance:
Experimental Data Summary: PSII Inhibition (Hill Reaction)
| Compound | Substitution | Relative Efficacy | |
| Diuron Analog | 3,4-dichloro | 7.2 | 100% (Reference) |
| Isomer Analog | 2,5-dichloro | < 4.5 | < 0.2% |
| Monuron Analog | 4-chloro | 5.1 | ~1% |
*Data approximated from structure-activity meta-analyses of urea herbicides.
Efficacy Case Study B: Cytokinin Activity (Plant Growth)
In tissue culture and plant physiology, the roles reverse. Phenylureas with ortho-substituents (like 2,5-DCPU) mimic adenine-based cytokinins (e.g., Kinetin, Zeatin), while 3,4-isomers are often inactive or act as antagonists.
-
2,5-DCPU Performance:
-
Mechanism: The ortho-chlorine mimics the N6-sidechain of purine cytokinins, allowing the molecule to bind to the CHASE domain of histidine kinase receptors (CRE1/AHK4).
-
Efficacy: Moderate. While less potent than the pyridyl-urea gold standard (CPPU/Forchlorfenuron), 2,5-DCPU induces callus growth and shoot regeneration.
-
-
3,4-DCPU Performance:
-
Mechanism: Lacks the ortho-substituent necessary to induce the active receptor conformation.
-
Efficacy: Inactive as an agonist. However, it is frequently observed as a metabolite (e.g., of Diuron) that accumulates without triggering growth responses, potentially acting as a Cytokinin Oxidase (CKX) inhibitor in some contexts.
-
Visualizing the SAR Logic
Caption: SAR Decision Tree illustrating how chlorine positioning directs the molecule toward herbicidal (3,4-Cl) or cytokinin (2,5-Cl) pathways.
Experimental Protocols
To validate these differences in your own lab, use the following self-validating protocols.
Protocol A: Tobacco Callus Bioassay (Cytokinin Efficacy)
Validates the agonist activity of 2,5-DCPU.
-
Explants: Isolate pith segments (2-3 mm) from Nicotiana tabacum (cv. Wisconsin 38) stems.
-
Media Prep: Prepare Murashige and Skoog (MS) medium supplemented with 2 mg/L IAA (Auxin).
-
Treatment:
-
Control: DMSO vehicle.
-
Test A: 2,5-DCPU (
). -
Test B: 3,4-DCPU (
). -
Positive Control: Kinetin (
).
-
-
Incubation: 25°C in dark for 4 weeks.
-
Readout: Measure fresh weight (FW) of callus.
-
Expected Result: 2,5-DCPU yields sigmoidal growth curve (FW increase); 3,4-DCPU shows negligible growth above baseline.
-
Protocol B: Chloroplast Hill Reaction (Herbicidal Efficacy)
Validates the PSII inhibition of 3,4-DCPU.
-
Isolation: Homogenize spinach leaves in isolation buffer (0.4 M sucrose, 10 mM NaCl, 50 mM Tricine-NaOH pH 7.8). Centrifuge 500xg (discard pellet), then 3000xg (keep pellet). Resuspend chloroplasts.
-
Assay Mix: Chloroplast suspension (
Chl/mL) + DCPIP ( , electron acceptor) in buffer. -
Treatment: Add 3,4-DCPU or 2,5-DCPU (range
to M). -
Illumination: Expose to saturating light (
) for 60 seconds. -
Readout: Measure absorbance decrease at 600 nm (reduction of DCPIP).
-
Calculation: Plot % Inhibition vs. Log[Concentration] to determine
.
-
Workflow Visualization
Caption: Parallel experimental workflow to differentiate cytokinin activity (green path) from herbicidal activity (red path).
References
-
BenchChem. (n.d.). The Potent World of Phenylurea Derivatives: A Technical Guide to their Cytokinin-Like Activity. Retrieved from
-
Ricci, A., et al. (2009).[3] Urea derivatives on the move: cytokinin-like activity and adventitious rooting enhancement depend on chemical structure. Plant Biology. Retrieved from
-
Bruce, M.I., & Zwar, J.A. (1966). Cytokinin activity of some substituted ureas and thioureas. Proceedings of the Royal Society B. Retrieved from
-
PubChem. (n.d.). 3,4-Dichlorophenylurea Compound Summary. Retrieved from
-
Nisler, J., et al. (2021). Diphenylurea-derived cytokinin oxidase/dehydrogenase inhibitors for biotechnology and agriculture. Journal of Experimental Botany. Retrieved from
Sources
Safety Operating Guide
Safeguarding Your Research: A Practical Guide to Handling 3-(2,5-Dichlorophenyl)-1,1-dipropylurea
Hazard Identification and Risk Assessment: Understanding the Threat
Given its structure—a dichlorinated phenyl ring coupled with a urea moiety—3-(2,5-Dichlorophenyl)-1,1-dipropylurea should be handled as a substance with the potential for significant health hazards. Analogous compounds are known to be harmful if swallowed and are suspected of causing cancer.[1][2] They can also cause skin and eye irritation and may lead to respiratory irritation.[3] Furthermore, many chlorinated organic compounds are very toxic to aquatic life with long-lasting effects.[1]
Anticipated GHS Hazard Classifications:
-
Acute Toxicity, Oral: Category 4 (Harmful if swallowed)
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)
-
Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)
-
Carcinogenicity: Category 2 (Suspected of causing cancer)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)
-
Hazardous to the Aquatic Environment, Long-Term Hazard: Category 1 (Very toxic to aquatic life with long lasting effects)
This proactive hazard assessment informs every subsequent step of the handling, storage, and disposal process, ensuring that potential exposure routes are effectively mitigated.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to prevent dermal, ocular, and respiratory exposure. The selection of appropriate PPE should be based on the specific laboratory operation being performed.
Table 1: Recommended Personal Protective Equipment for Handling 3-(2,5-Dichlorophenyl)-1,1-dipropylurea
| Operation | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (in a ventilated enclosure) | Nitrile or neoprene gloves (double-gloving recommended) | Chemical safety goggles | Fully buttoned lab coat | Not typically required if handled in a certified chemical fume hood |
| Conducting reactions and transfers | Nitrile or neoprene gloves (double-gloving recommended) | Chemical safety goggles and a face shield | Chemical-resistant apron over a lab coat | NIOSH-approved respirator with particulate filter if there is a risk of aerosolization outside of a fume hood |
| Purification (e.g., chromatography) | Chemical-resistant gloves (e.g., butyl rubber) | Chemical safety goggles and a face shield | Chemical-resistant lab coat or coveralls | NIOSH-approved respirator with organic vapor and particulate cartridges if not performed in an enclosed system |
| Spill cleanup | Heavy-duty chemical-resistant gloves (e.g., Viton®) | Chemical splash goggles and a face shield | Disposable chemical-resistant coveralls | NIOSH-approved air-purifying respirator with appropriate cartridges |
The causality behind these choices is rooted in risk mitigation. For instance, double-gloving provides an extra barrier against potential pinholes or degradation of the inner glove. A face shield, in addition to goggles, protects the entire face from splashes during vigorous reactions or transfers.
Operational Plan: A Step-by-Step Workflow for Safe Handling
This workflow is designed to minimize exposure at every stage of the experimental process.
Caption: Workflow for the safe handling of 3-(2,5-Dichlorophenyl)-1,1-dipropylurea.
Experimental Protocol:
-
Preparation:
-
Before entering the laboratory, review the Safety Data Sheet (SDS) for any analogous compounds.
-
Don the appropriate PPE as outlined in Table 1.
-
Ensure the chemical fume hood is functioning correctly (check airflow monitor).
-
When weighing the solid compound, use a ventilated balance enclosure or perform the task in a fume hood to prevent inhalation of fine particles.
-
-
Experimentation:
-
All manipulations of the compound, including the preparation of solutions, should be carried out in a certified chemical fume hood.
-
When running reactions, use a closed or contained system whenever possible to minimize the release of vapors or aerosols.
-
For transfers, utilize techniques that reduce the risk of splashes or spills, such as using a cannula for liquid transfers between sealed vessels.
-
-
Post-Experiment:
-
Quench reactions and work up procedures within the fume hood.
-
Decontaminate all glassware and surfaces that have come into contact with the compound. A suitable solvent wash followed by a standard laboratory detergent is recommended.
-
Properly doff and dispose of contaminated PPE to avoid secondary contamination.
-
Disposal Plan: Ensuring Environmental and Personal Safety
Improper disposal of 3-(2,5-Dichlorophenyl)-1,1-dipropylurea and its associated waste can pose a significant environmental hazard.[1]
Waste Segregation and Disposal Workflow:
Caption: Waste segregation and disposal workflow for 3-(2,5-Dichlorophenyl)-1,1-dipropylurea.
Disposal Protocol:
-
Solid Waste: All disposable items that have come into contact with the compound, such as gloves, bench paper, and weigh boats, must be collected in a designated, labeled hazardous solid waste container.
-
Liquid Waste: Unused solutions and waste from the reaction workup should be collected in a clearly labeled, sealed container for halogenated organic waste. Do not mix with non-halogenated waste streams.
-
Contaminated Sharps: Needles, syringes, and contaminated glassware must be disposed of in a puncture-resistant sharps container.
-
Final Disposal: All waste must be disposed of as hazardous chemical waste through your institution's environmental health and safety office, in accordance with local, regional, and national regulations.[1]
By adhering to these detailed procedures, you can effectively manage the risks associated with handling 3-(2,5-Dichlorophenyl)-1,1-dipropylurea, ensuring your safety and the integrity of your research environment.
References
-
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]
-
Ataman Kimya. (n.d.). 3-(3,4-DICHLORPHENYL)-1,1- DIMETHYLUREA (DIURON). [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]
-
Finar Limited. (2022). Safety Data Sheet for Urea. [Link]
-
Medicom. (n.d.). Pesticides PPE - Choosing the right personal protective equipment. [Link]
-
PubChem. (n.d.). Urea, (3,4-dichlorophenyl)-. [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Urea. [Link]
-
ChemSafetyPro. (2018). GHS Classification Criteria for Acute Toxicity. [Link]
-
Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. [Link]
-
Toxics Release Inventory. (n.d.). 1-(3,5-Dichlorophenyl)urea. [Link]
-
eChemPortal. (n.d.). Chemical Substance Search. [Link]
-
European Chemicals Agency (ECHA). (n.d.). Diuron - Substance Information. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
